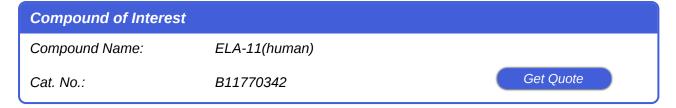


# Elabela-11: A Pivotal Regulator in Angiogenesis and Vasculogenesis

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with Apelin, serves as a ligand for the G protein-coupled apelin receptor (APJ).[1][2] Initially recognized for its critical role in early embryonic development, particularly heart formation, ELA has emerged as a significant player in the formation and development of the vascular system.[3][4] The ELA gene can be processed into several active peptides, including the 11-amino acid variant, Elabela-11 (ELA-11).[3] This guide provides a comprehensive technical overview of the multifaceted roles of Elabela in vasculogenesis and angiogenesis, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

# The Role of Elabela in Vasculogenesis

Vasculogenesis, the de novo formation of blood vessels from endothelial precursor cells called angioblasts, is a fundamental process in embryonic development. For years, Vascular Endothelial Growth Factor (VEGF) was considered the primary chemoattractant guiding angioblasts to the embryonic midline to form the first major axial vessels.[5][6] However, recent studies in zebrafish have challenged this model, establishing the ELA-APJ signaling axis as the essential guidance cue.[6][7]



Research has demonstrated that angioblasts intrinsically express the apelin receptor (APJ), and their migration to the midline is primarily triggered by ELA secreted from the notochord.[5] [7] In zebrafish embryos, disruption of ELA-APJ signaling leads to severe defects in angioblast migration and the subsequent failure to form a proper vascular cord.[7] Conversely, the absence of Vegfa signaling does not prevent this initial migration, indicating that ELA, not VEGF, is the crucial chemoattractant for this specific developmental stage.[7] While Apelin can partially compensate for a deficiency in Elabela, ELA is the principal ligand required for guiding angioblasts during vasculogenesis.[7] This discovery identifies a novel mechanism for vascular patterning with significant implications for understanding both normal development and pathological conditions.[5][7]

**Key Quantitative Findings in Vasculogenesis** 

Experimental Model	Finding	Quantitative Result	Reference
Zebrafish Embryos	Chemoattraction Assay	52% of angioblasts migrated towards ELA-overexpressing cells, compared to 20% towards control cells.	[7]

# The Role of Elabela in Angiogenesis

Angiogenesis is the process of forming new blood vessels from pre-existing ones. ELA has been shown to be a potent pro-angiogenic factor in various physiological and pathological contexts, including cardiovascular development, post-ischemic tissue repair, and placental development.[8][9][10] It stimulates key endothelial cell (EC) functions, including proliferation, migration, and tube formation.[11]

# **Competitive Regulation with Apelin**

A unique aspect of ELA's function is its interplay with Apelin, the other endogenous ligand for the APJ receptor. Studies on coronary angiogenesis reveal a competitive relationship between the two peptides.[12][13] While both ELA and Apelin stimulate angiogenic activities, Apelin appears to be a more robust stimulant.[12] When both ligands are present, ELA can repress



the potent angiogenic effect of Apelin, suggesting a modulatory role.[12][13] This competition for the same receptor may provide a mechanism for fine-tuning the angiogenic response, ensuring balanced and moderate vessel growth.[13] In the absence of Apelin, ELA becomes the primary signal, leading to a modest increase in coronary growth.[12]

# **Key Quantitative Findings in Angiogenesis**



Assay	Model System	Treatment	Key Result	Reference
EC Proliferation	Mouse Heart Explants (e13.5)	Apelin	Significant increase in PHH3+ cells vs. control.	[12]
Elabela	Moderate increase in PHH3+ cells vs. control.	[12]		
Elabela + Apelin	Apelin's effect is significantly repressed.	[12][13]		
Angiogenic Sprouting	Mouse Heart Explants (e13.5)	Apelin	Nearly twofold increase in sprout length vs. control.	[12][13]
Elabela	No significant difference vs. control.	[12][13]		
Elabela + Apelin	Apelin-induced outgrowth is significantly repressed.	[12][13]		
EC Viability & Migration	HUVECs & EA.hy926 cells	Elabela (>0.01 μmol/L)	Markedly improved cell viability, migration, and tube formation.	[11]

# **Signaling Pathways**

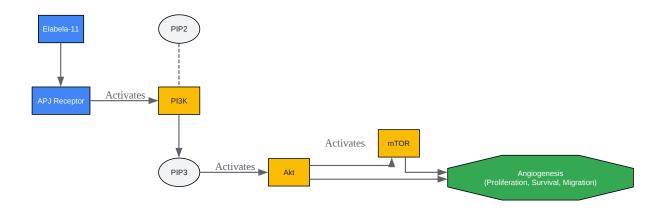
Elabela exerts its effects on angiogenesis and vasculogenesis by activating several downstream signaling cascades upon binding to the APJ receptor. The primary pathways



implicated are the PI3K/Akt and MAPK/ERK pathways.[3][14]

# The PI3K/Akt Pathway

Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central mechanism for ELA-induced angiogenesis.[8][14] This pathway is crucial for promoting endothelial cell survival, proliferation, and migration.[15][16] Studies have shown that ELA treatment in human umbilical vein endothelial cells (HUVECs) leads to the activation of Akt.[11] The pro-angiogenic effects of ELA can be blocked by inhibitors of the PI3K/Akt pathway, confirming its essential role.[11] This pathway is also involved in preventing apoptosis and regulating cell cycle progression in endothelial cells.[8]



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ELA-11 activates the PI3K/Akt/mTOR signaling cascade.

# The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key mediator of ELA's vascular effects. Upon ELA binding to APJ, the receptor complex can activate the phosphorylation of ERK1/2.[3] This activation is linked to the induction of vascular development and endothelial cell proliferation.[3]

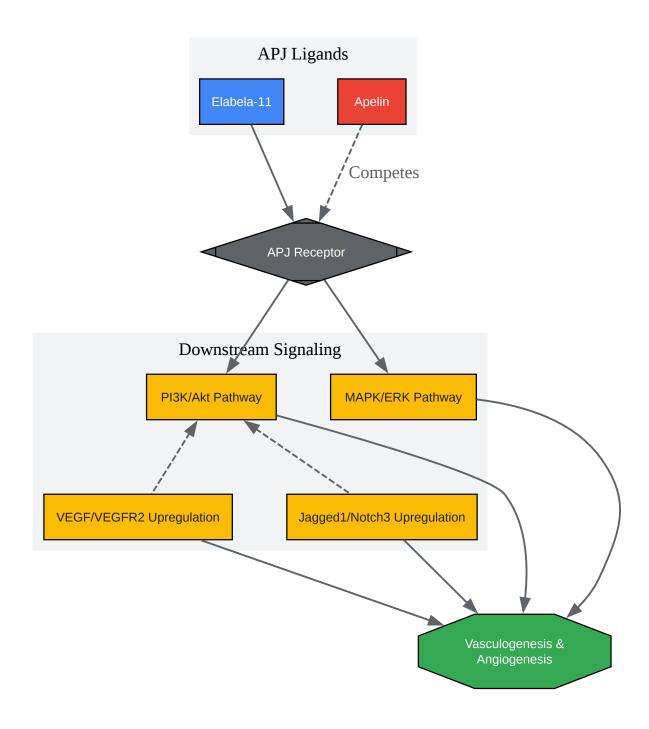


# **Interaction with Other Pro-Angiogenic Pathways**

ELA signaling does not occur in isolation. It integrates with other major angiogenic pathways:

- VEGF/VEGFR2 Pathway: ELA gene therapy in mouse models of myocardial infarction has been shown to up-regulate the expression of VEGF and its receptor VEGFR2, promoting angiogenesis in ischemic tissue.[9] Further studies indicate that endothelial ELA is a positive regulator of post-ischemic angiogenesis specifically by upregulating VEGFR2 expression.
   [17]
- Jagged1/Notch3 Pathway: In the same myocardial infarction model, ELA gene therapy also increased the expression of Jagged1 and Notch3, components of the Notch signaling pathway, which is critical for vascular development and cell fate decisions.[9]
- TGF-β Pathway: ELA can enhance the transforming growth factor-β (TGF-β) pathway, leading to the phosphorylation of Smad2 and Smad3, which in turn can induce VEGF expression, thereby promoting vasculogenesis.[3][18]





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Overview of ELA-11 signaling in vascular development.

# **Experimental Protocols**

Investigating the role of Elabela in angiogenesis and vasculogenesis involves a range of standardized in vitro and in vivo assays.



# In Vitro Angiogenesis Assays

These assays are essential for dissecting the specific effects of ELA on endothelial cells.

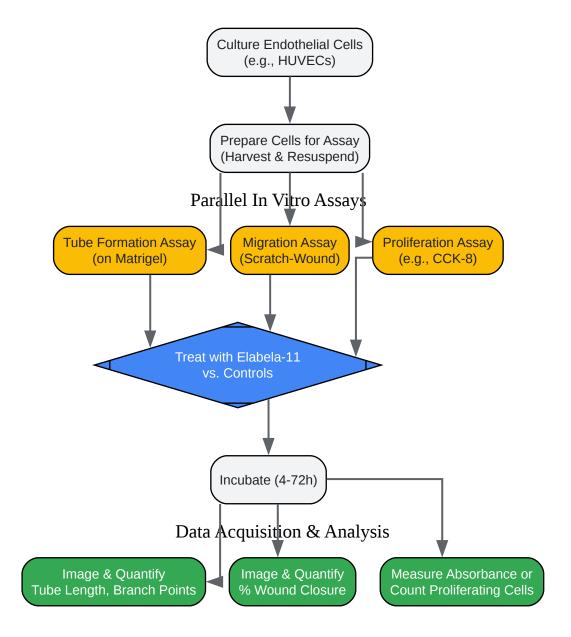
- Endothelial Cell Tube Formation Assay:
  - Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, such as Matrigel™ or ECM Gel.[19][20][21] It mimics several steps of the in vivo angiogenesis process.[19]
  - Methodology:
    - Plate Coating: Thaw basement membrane extract (BME) on ice. Coat wells of a 96-well plate with a thin layer of BME (e.g., 50 μL/well).
    - Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.[19]
    - Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium. Seed the cells (e.g., 1-2 x 10<sup>4</sup> cells/well) onto the surface of the polymerized BME.[19]
    - Treatment: Add ELA-11, Apelin, or other test compounds to the appropriate wells at desired concentrations.
    - Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.[19]
    - Analysis: Visualize the formation of tube-like structures using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, or number of loops using imaging software (e.g., ImageJ).[20]
- Scratch-Wound (Migration) Assay:
  - Principle: This assay measures the rate of cell migration to close a "wound" or gap created in a confluent monolayer of cells.[19] It is used to assess the effect of ELA on endothelial cell motility.
  - Methodology:



- Monolayer Formation: Seed endothelial cells in a 6-well or 24-well plate and grow them to full confluency.[19]
- Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip (e.g., p200).
- Washing: Gently wash the wells with PBS to remove detached cells and debris.
- Treatment: Add fresh low-serum medium containing ELA-11 or control substances.
- Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-8 hours) until the wound is closed in the control group.
- Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
- Endothelial Cell Proliferation Assay:
  - Principle: This assay quantifies the effect of ELA on the proliferation of endothelial cells.
  - Methodology:
    - Cell Seeding: Seed endothelial cells at a low density in a 96-well plate.
    - Treatment: After allowing cells to attach, replace the medium with low-serum medium containing various concentrations of ELA-11 or controls.
    - Incubation: Incubate for 24-72 hours.
    - Quantification: Measure cell proliferation using methods such as:
      - CCK-8/MTT Assay: Colorimetric assays that measure metabolic activity, which correlates with cell number.[11]
      - Ki67/PHH3 Staining: Immunofluorescent staining for proliferation markers (Ki67 or Phospho-Histone H3) followed by cell counting.[12][13]



 BrdU Incorporation: An immunoassay that detects the incorporation of bromodeoxyuridine into newly synthesized DNA.



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Workflow for key in vitro angiogenesis experiments.

#### In Vivo Models

In vivo models are crucial for validating the physiological relevance of in vitro findings.

· Zebrafish Angioblast Migration Model:



- Principle: Utilizes transgenic zebrafish lines with fluorescently labeled endothelial cells (e.g., Tg(fli1a:EGFP)) to visualize angioblast migration in a live, developing embryo.[7]
- Methodology:
  - Embryo Treatment: Treat zebrafish embryos with morpholinos to knock down ela, aplnr, or other genes of interest.
  - Chemoattraction: Create localized sources of ELA by injecting mRNA into a single cell at the blastula stage to test for chemoattractive effects.[7]
  - Imaging: At specific time points (e.g., 18 hours post-fertilization), immobilize embryos and perform confocal microscopy to image the location of the fluorescent angioblasts.[7]
  - Analysis: Quantify migration defects by measuring the distance of angioblasts from the midline.
- · Mouse Myocardial Infarction (MI) Model:
  - Principle: Assesses the therapeutic potential of ELA to promote angiogenesis and improve cardiac function after ischemic injury.
  - Methodology:
    - MI Induction: Induce myocardial infarction in mice by permanently ligating the left anterior descending (LAD) coronary artery.
    - Treatment: Administer ELA via gene therapy (e.g., using an adeno-associated virus,
      AAV-ELA) or direct peptide injection into the border zone of the infarct.[9]
    - Functional Assessment: After a set period (e.g., 4 weeks), assess cardiac function using echocardiography.
    - Histological Analysis: Harvest hearts and perform immunohistochemical staining on tissue sections to quantify capillary density (using markers like CD31 or vWF) and vessel maturation in the peri-infarct area.



#### Conclusion

Elabela-11 is a fundamentally important signaling peptide in the development and regulation of the vascular system. Its discovery has reshaped our understanding of vasculogenesis, identifying the ELA-APJ axis as the primary guidance system for angioblast migration, a role previously attributed to VEGF. In the context of angiogenesis, ELA acts as a potent proangiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation through the activation of the PI3K/Akt and ERK signaling pathways. Its competitive interaction with Apelin at the APJ receptor suggests a sophisticated mechanism for modulating the intensity of the angiogenic response. The continued elucidation of ELA's mechanisms and its interplay with other signaling networks holds significant promise for the development of novel therapeutic strategies targeting ischemic cardiovascular diseases and other conditions involving aberrant blood vessel formation.

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